N-(2-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)ethanamide
Description
N-(2-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)ethanamide is an acetamide derivative featuring a cyclohexenyl ring substituted with 5,5-dimethyl and 3-oxo groups, linked via an amino bridge to a phenyl ring.
Properties
IUPAC Name |
N-[2-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11(19)17-14-6-4-5-7-15(14)18-12-8-13(20)10-16(2,3)9-12/h4-8,18H,9-10H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOAUZODGKXASR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC2=CC(=O)CC(C2)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)ethanamide typically involves the following steps:
Formation of the Cyclohexenyl Ring: The cyclohexenyl ring is synthesized through a series of reactions starting from simple precursors. One common method involves the cyclization of a suitable diene with a ketone to form the 5,5-dimethyl-3-oxocyclohex-1-enyl structure.
Amidation Reaction: The cyclohexenyl ring is then reacted with an amine to form the amide linkage. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Attachment of the Phenyl Ring: The final step involves the attachment of the phenyl ring to the amide group. This can be achieved through a nucleophilic substitution reaction, where the phenyl ring is introduced via a suitable halide or other leaving group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the cyclohexenyl ring, converting it to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-(2-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)ethanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)ethanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Simple Acetamide Derivatives
Paracetamol (N-(4-Hydroxyphenyl)acetamide)
- Structure: A phenol-substituted acetamide.
- Activity : Inhibits cyclooxygenase (COX) isoforms, reducing prostaglandin synthesis .
- Comparison : The target compound lacks a hydroxyl group but includes a bulkier cyclohexenylamine substituent. This structural difference likely alters bioavailability and target specificity, shifting activity away from COX inhibition.
Heterocyclic Acetamides
Imidazole Derivatives (e.g., OL4–OL7)
Pyrazolone-Thiadiazole Hybrid (Compound 3)
- Structure : Combines pyrazolone and thiadiazole moieties with an acetamide linker .
- Activity : Predicted 5-lipoxygenase (5-LOX) inhibition via molecular docking.
Fluorinated and Sulfonamide Derivatives
Edoxaban
- Structure : Complex acetamide with chloropyridinyl, dimethylcarbamoyl, and tetrahydrothiazolo groups .
- Activity : Potent FXa inhibitor used as an anticoagulant.
- Comparison : The target compound’s simpler structure lacks the multi-ring fluorinated motifs critical for FXa binding, suggesting divergent therapeutic applications.
2-[4-(Ethylsulfonyl)phenyl]-N-[2'-fluoro-...]acetamide ()
- Structure : Biphenyl acetamide with ethylsulfonyl and hexafluorohydroxypropan-2-yl groups.
- Activity : Likely targets protein interfaces due to fluorinated hydrophobic domains.
- Comparison: The target compound’s cyclohexenyl group provides a rigid, non-fluorinated hydrophobic region, which may limit cross-reactivity with similar targets.
Antimicrobial and Antifungal Agents
NV5 (Triazinoindole-Ethanamide)
- Structure: Triazinoindole linked to a pyridinyloxyphenyl group via a sulfanyl-acetamide .
- Activity: Inhibits Pseudomonas aeruginosa MvfR, reducing quorum sensing.
Bayer CropScience Fungicides ()
- Structure: Ethanamides with trifluoromethylphenyl and methoxyimino groups.
- Activity : Target fungal membranes or enzymatic pathways.
- Comparison : The absence of electronegative substituents (e.g., fluorine) in the target compound reduces its suitability as an antifungal agent.
CNS-Targeting Agents
PBR28 (N-(2-Methoxybenzyl)-N-(4-phenoxypyridin-3-yl)ethanamide)
- Structure: Diarylethanamide with methoxy and phenoxypyridinyl groups .
- Activity : Binds translocator protein (TSPO) for neuroimaging.
- Comparison : The target compound’s cyclohexenyl group may impede blood-brain barrier penetration compared to PBR28’s lipophilic aromatic substituents.
Data Table: Key Structural and Functional Comparisons
Biological Activity
N-(2-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)ethanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H20N2O. The compound features a cyclohexene moiety that contributes to its unique biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 5,5-dimethyl-3-oxocyclohex-1-enylamine with appropriate phenyl derivatives. The synthetic pathway can be summarized as follows:
- Starting Materials : 5,5-Dimethyl-3-oxocyclohex-1-enylamine and an appropriate phenyl derivative.
- Reaction Conditions : The reaction is usually conducted under controlled temperature and pH conditions to optimize yield and purity.
- Purification : The product is purified using techniques such as recrystallization or chromatography.
Anticancer Activity
Recent studies have demonstrated that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown potent activity against various cancer cell lines, including A549 (human lung adenocarcinoma) and HepG2 (human liver cancer) cells.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 10 | Induction of apoptosis |
| Compound B | HepG2 | 15 | Inhibition of cell proliferation |
These findings suggest that the presence of the cyclohexene structure may enhance the compound's ability to interact with cellular targets involved in cancer progression.
Antimicrobial Activity
In addition to anticancer effects, this compound has shown antimicrobial properties against a range of pathogens. Studies indicate that it exhibits inhibitory effects against multidrug-resistant strains of bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Case Studies
- Case Study on Anticancer Activity : A study published in Pharmaceuticals evaluated the anticancer effects of several derivatives related to this compound. The results indicated that compounds with hydrophilic substituents exhibited enhanced cytotoxicity against A549 cells compared to their hydrophobic counterparts .
- Case Study on Antimicrobial Efficacy : In a clinical trial assessing the efficacy of various novel compounds against resistant bacterial strains, this compound was noted for its ability to inhibit the growth of Staphylococcus aureus at low concentrations .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(2-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)ethanamide?
- Methodological Answer : The compound can be synthesized via cycloaddition reactions involving nitrosoarenes and alkynes, followed by functional group modifications. For example, analogous compounds (e.g., N-(2-(1-methoxy-5-nitro-1H-indol-3-yl)phenyl)ethanamide) were prepared by refluxing intermediates with POCl₃ in acetonitrile, yielding high-purity products (91% yield) after extraction and purification . Key steps include monitoring reaction progress via TLC and using aqueous ammonia for neutralization.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H-NMR/¹³C-NMR : Assign peaks to confirm the presence of the cyclohexenyl, acetamide, and aromatic moieties.
- IR Spectroscopy : Verify carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and N–H bonds (~3200–3500 cm⁻¹).
- Elemental Analysis : Ensure experimental C, H, N percentages match theoretical values (e.g., ±0.3% tolerance) .
Q. What are the standard hydrolysis conditions for the acetamide group in this compound?
- Methodological Answer : Hydrolysis under acidic (e.g., HCl, reflux) or basic (e.g., NaOH, 70–100°C) conditions cleaves the amide bond. For example, ethanamide derivatives hydrolyze to carboxylic acids (acidic) or carboxylate salts (basic). Monitor pH and temperature to avoid side reactions, such as decomposition of the cyclohexenyl ring .
Advanced Research Questions
Q. How can the crystal structure of this compound be determined, and what software is recommended for refinement?
- Methodological Answer : Use single-crystal X-ray diffraction (e.g., Stoe IPDS diffractometer) with Mo-Kα radiation (λ = 0.71073 Å). Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Refinement via SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) is recommended, leveraging least-squares minimization and electron density maps .
Q. What intermolecular interactions stabilize the crystal packing of this compound?
- Data-Driven Answer : Crystallographic analysis of analogous structures reveals:
- Hydrogen Bonds : O–H⋯N interactions between the acetamide N–H and adjacent carbonyl groups (distance: ~2.8–3.0 Å) .
- π-π Stacking : Aromatic rings (e.g., phenyl and indole) stack with interplanar distances of 3.4–3.7 Å, contributing to dense packing along the crystallographic b-axis .
- Table : Summary of Key Interactions
| Interaction Type | Distance (Å) | Angle (°) | Reference |
|---|---|---|---|
| O–H⋯N (H-bond) | 2.85 | 155 | |
| π-π Stacking | 3.55 | - |
Q. How can conformational analysis of the 5,5-dimethyl-3-oxocyclohex-1-enyl ring be performed?
- Methodological Answer : Apply Cremer-Pople puckering parameters to quantify ring non-planarity. For six-membered rings, calculate puckering amplitude (Q) and phase angles (θ, φ) using atomic coordinates from crystallographic data. Software like ORTEP-3 visualizes ring distortions, while Gaussian-type absorption corrections improve data accuracy .
Data Contradiction & Optimization
Q. How should researchers address discrepancies in biological activity data for structurally similar ethanamide derivatives?
- Critical Analysis : For example, β-adrenoceptor antagonists (e.g., atenolol vs. propranolol) show divergent apoptotic effects due to differences in mitochondrial permeability transition pore (mPTP) modulation. To resolve contradictions:
- Dose-Response Studies : Test compound concentrations across a wide range (e.g., 1 nM–100 µM).
- Mechanistic Validation : Use caspase-9 inhibition assays and cytochrome c release assays to confirm target engagement .
Q. What reaction conditions optimize the yield of this compound?
- Optimization Strategy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
